4-[2-(4-Ethynyl-phenoxy)-ethyl]-morpholine
Overview
Description
This compound is known for its selective and potent antagonistic properties towards the Lysophosphatidic Acid Receptor 1.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(4-Ethynyl-phenoxy)-ethyl]-morpholine typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This process is favored due to its mild and functional group-tolerant reaction conditions . The general steps include:
- Preparation of the boronic acid or ester reagent.
- Coupling with the appropriate halide under palladium catalysis.
- Purification of the product through standard chromatographic techniques.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Suzuki–Miyaura coupling reaction remains a cornerstone in its synthesis due to its scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-[2-(4-Ethynyl-phenoxy)-ethyl]-morpholine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions are possible due to the presence of the phenoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-[2-(4-Ethynyl-phenoxy)-ethyl]-morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly as an antagonist of the Lysophosphatidic Acid Receptor 1.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily by antagonizing the Lysophosphatidic Acid Receptor 1. This receptor is involved in various cellular processes, including cell proliferation, migration, and survival. By inhibiting this receptor, 4-[2-(4-Ethynyl-phenoxy)-ethyl]-morpholine can modulate these pathways, potentially leading to therapeutic benefits.
Comparison with Similar Compounds
- 4-[2-(4-Phenoxy)-ethyl]-morpholine
- 4-[2-(4-Methoxy-phenoxy)-ethyl]-morpholine
Comparison: 4-[2-(4-Ethynyl-phenoxy)-ethyl]-morpholine is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and biological activities. This differentiates it from other similar compounds that may lack this functional group.
Properties
IUPAC Name |
4-[2-(4-ethynylphenoxy)ethyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-2-13-3-5-14(6-4-13)17-12-9-15-7-10-16-11-8-15/h1,3-6H,7-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFDERBXIMWIBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)OCCN2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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